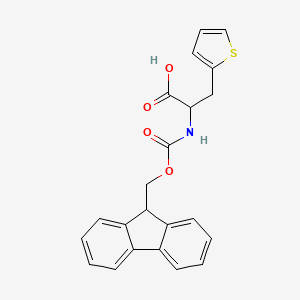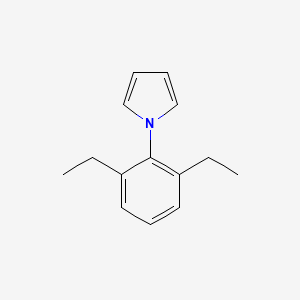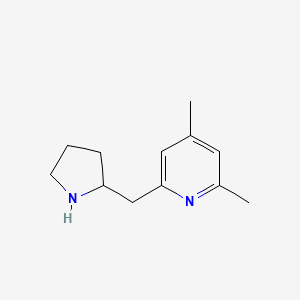
2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine
描述
2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with two methyl groups at positions 2 and 4, and a pyrrolidinylmethyl group at position 6
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine typically involves the reaction of 2,4-dimethylpyridine with pyrrolidine in the presence of a suitable catalyst. One common method involves the use of a nickel complex as a catalyst to facilitate the coupling reaction between the pyridine and pyrrolidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the pyrrolidinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring or the pyrrolidinylmethyl group.
科学研究应用
2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, while the pyrrolidinylmethyl group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
2,4-Dimethylpyridine: Lacks the pyrrolidinylmethyl group, resulting in different chemical and biological properties.
6-(2-Pyrrolidinylmethyl)pyridine: Lacks the methyl groups at positions 2 and 4, affecting its reactivity and interactions.
Pyrrolidine: A simpler structure without the pyridine ring, used in different contexts in chemistry and biology.
Uniqueness
2,4-Dimethyl-6-(2-pyrrolidinylmethyl)pyridine is unique due to the combination of the pyridine ring and the pyrrolidinylmethyl group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
2,4-dimethyl-6-(pyrrolidin-2-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-9-6-10(2)14-12(7-9)8-11-4-3-5-13-11/h6-7,11,13H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLQGKAFBWWTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)CC2CCCN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


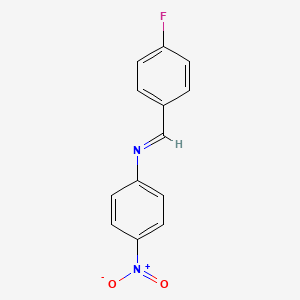
![N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfinamide](/img/structure/B1636740.png)
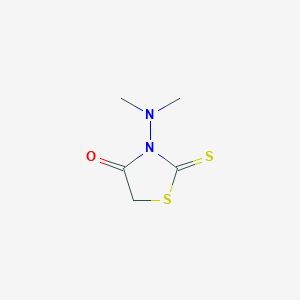
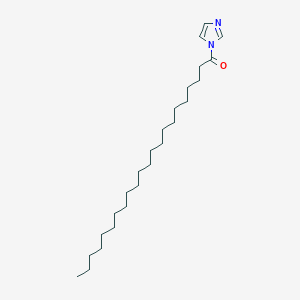
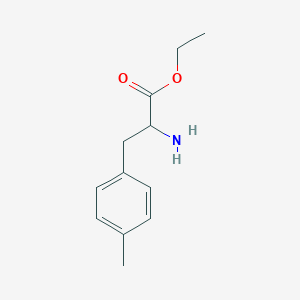
![1-[(2,6-dimethylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1636754.png)
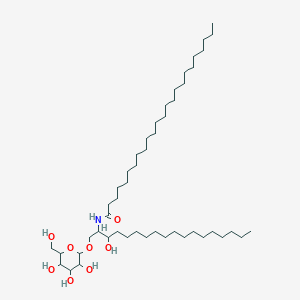
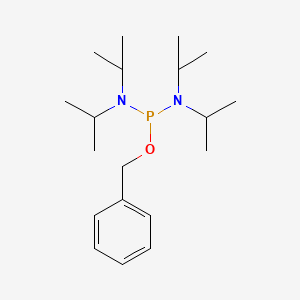
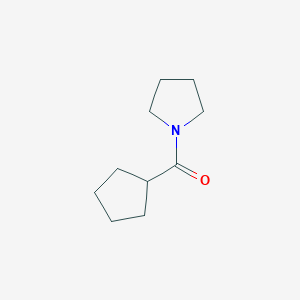
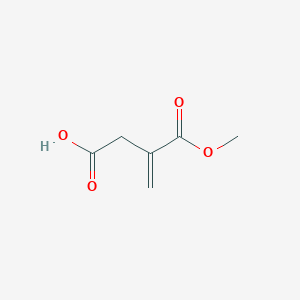
![6-Chloro-3-morpholinoimidazo[1,2-a]pyridine](/img/structure/B1636764.png)
